molecular formula C10H7NO B590477 2H-Indeno[4,5-D]oxazole CAS No. 138261-51-5

2H-Indeno[4,5-D]oxazole

Cat. No.: B590477
CAS No.: 138261-51-5
M. Wt: 157.172
InChI Key: QNUPZTMJGXBICU-UHFFFAOYSA-N
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Description

2H-Indeno[4,5-D]oxazole is a fused heterocyclic compound of significant interest in organic and medicinal chemistry research. Its structure incorporates an oxazole ring, a five-membered ring containing both oxygen and nitrogen atoms, fused to an indene system . The 1,3-oxazole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making it a highly valuable template for the development of new therapeutic agents . Researchers utilize this core structure to explore a wide range of biological activities, as oxazole-containing molecules have been developed as platelet aggregation inhibitors, anticancer agents, COX-2 inhibitors, antidiabetic drugs, and antiviral compounds . The compound serves as a key synthetic intermediate and building block for constructing more complex molecular architectures. Synthetic methods for constructing the 1,3-oxazole nucleus are well-established and can involve acid-catalyzed methodologies, transition metal-catalyzed reactions, or cyclodehydration processes like the Robinson–Gabriel reaction . As a specialized chemical, this compound provides researchers with a versatile scaffold for drug discovery, material science, and the synthesis of novel heterocyclic systems. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

138261-51-5

Molecular Formula

C10H7NO

Molecular Weight

157.172

IUPAC Name

2H-cyclopenta[e][1,3]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-5-9-10(8(7)3-1)11-6-12-9/h1-5H,6H2

InChI Key

QNUPZTMJGXBICU-UHFFFAOYSA-N

SMILES

C1N=C2C3=CC=CC3=CC=C2O1

Synonyms

2H-Indeno[4,5-d]oxazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2H-Indeno[4,5-D]oxazole with related fused heterocycles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound Indene + Oxazole C₁₀H₇NO 157.17 (estimated) Fused bicyclic system; planar aromaticity
2H-Oxazolo[4,5-g]indazole Oxazole + Indazole C₈H₅N₃O 159.14 Dual heterocyclic rings; bioactive scaffold
Oxazolo[4,5-d]pyrimidine Oxazole + Pyrimidine C₆H₃N₃O 133.11 Enzyme inhibition; anticancer potential
Isoxazolo[4,5-d]pyridazin-4(5H)-one Isoxazole + Pyridazine C₁₁H₈N₂O₂ 200.20 Unique fusion; varied reactivity

Key Observations :

  • Fusion Position : The position of oxazole fusion (e.g., [4,5-d] vs. [4,5-g]) significantly alters electronic properties and bioactivity. For example, oxazolo[4,5-d]pyrimidines exhibit enzyme inhibition, while isoxazolo-pyridazine derivatives show distinct reactivity due to the pyridazine ring .
  • Aromatic Systems: Indeno-oxazole’s extended π-system may enhance binding to biological targets compared to simpler fused systems like oxazole-indazole .

Chemical Reactivity

  • Electrophilic Substitution: The oxazole ring in this compound is susceptible to electrophilic attack at the 2- and 4-positions, similar to other oxazole derivatives .
  • Hydrogen Bonding : The nitrogen and oxygen atoms in the oxazole ring facilitate hydrogen bonding, crucial for interactions in biological systems .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2H-Indeno[4,5-d]oxazole derivatives?

  • Methodological Answer : Synthesis requires multi-step strategies, often starting with fused indenyl-oxazole precursors. Key steps include:

  • Ring closure : Use of POCl₃ for oxazole ring formation under reflux conditions (e.g., 105–110°C with Me₂NPh as a catalyst) .
  • Functionalization : Amine substitution at specific positions via nucleophilic aromatic substitution (e.g., using primary/secondary amines in dioxane with triethylamine) .
  • Purification : Column chromatography or recrystallization (e.g., ethanol-water mixtures) to isolate pure derivatives .
    • Critical Parameters : Reaction time, solvent polarity, and steric effects of substituents significantly impact yields.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., deshielded protons near electronegative groups) and cross-peak correlations in 2D experiments (HSQC, HMBC) .
  • IR Spectroscopy : Identify characteristic C=N (1600–1680 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretches to confirm oxazole ring integrity .
  • Data Contradictions : Discrepancies in peak splitting may arise from rotational isomerism; variable-temperature NMR can clarify dynamic behavior .

Q. What are the preliminary biological screening protocols for this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (MTT assay) and antiviral activity (e.g., plaque reduction against HSV-1) at concentrations ≤50 µM .
  • Structure-Activity Relationships (SAR) : Compare EC₅₀ values of derivatives with varying substituents (e.g., electron-withdrawing groups at position 7 enhance antiviral potency) .
  • Controls : Include reference compounds (e.g., acyclovir for antiviral studies) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling (DFT/TD-DFT) predict the optoelectronic properties of this compound-based materials?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge-transfer efficiency (e.g., narrow bandgaps <3.0 eV suggest deep-blue emission for OLEDs) .
  • TD-DFT : Simulate UV-vis absorption/emission spectra; match computed λₑₘ (e.g., 420–450 nm) with experimental photoluminescence data .
  • Limitations : Solvent effects (PCM models) and basis-set selection (B3LYP/6-31G*) must be validated against empirical results .

Q. What strategies optimize reaction yields for low-solubility this compound intermediates?

  • Methodological Answer :

  • Solvent Engineering : Use polar aprotic solvents (DMSO, DMF) with microwave-assisted heating to enhance dissolution .
  • Catalysis : Employ Pd/C or CuI for coupling reactions (e.g., Sonogashira) to improve regioselectivity .
  • Workarounds : Generate soluble precursors (e.g., Boc-protected amines) that are deprotected post-synthesis .

Q. How to resolve contradictions in biological activity data across studies on this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and purity thresholds (>95% by HPLC) .
  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed 48-hour exposure) .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity (e.g., fatty acid amide hydrolase inhibition) .

Q. What advanced characterization techniques (XRD, MS) validate the crystallinity and stability of this compound complexes?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve π-π stacking distances (e.g., 3.5–4.0 Å) to assess intermolecular interactions .
  • Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) with <5 ppm error to rule out degradation products .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to evaluate thermal stability for material applications .

Notes

  • For biological studies, prioritize NLM/TOXNET or PubChem .
  • Computational workflows must align with NIST standards .

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